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The table below summarizes key efficacy and safety outcomes from a Bayesian network meta-analysis
(NMA) that included 20 studies. This analysis compared dolutegravir (DTG) to other guideline-
recommended core agents in treatment-naive adults with HIV-1, with outcomes adjusted for the

nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) backbone [1].

Outcome Comparison Core Adjusted Result for DTG (95%

Interpretation
Measure Agent(s) Crl)

| Virologic Suppression (VS) (HIV-1 RNA <50 ¢/mL) | Protease Inhibitors (PIs: ATV/r, DRV/r, LPV/r) |
Range: +8.7% to +19.9% higher VS (3.1, 30.5) | DTG was superior [1] | | | Efavirenz (EFV) | +6.9% higher
VS (1.3, 10.8) | DTG was superior [1] | | | Elvitegravir/c (EVG/c) | +8.2% higher VS (0.2, 17.4) | DTG was
superior [1] | | | Rilpivirine (RPV), Raltegravir (RAL), Bictegravir (BIC) | Range: +2.7% to +5.0% higher
VS (CrlIs included 0) | DTG was non-inferior, with numerically higher VS [1] | | CD4+ Cell Count
Increase (Change from baseline, cells/pL) | Efavirenz (EFV) Darunavir/r (DRV/r) Bictegravir (BIC) | +32.6
vs EFV (10.7, 54.7) +25.7 vs DRV/r (3.6, 48.1) +24.7 vs BIC (1.5, 47.7) | DTG led to a significantly greater
CD4+ recovery [1] | | Treatment Discontinuations (By week 96) | PI/rs, EFV, RAL, EVG/c | Lower odds of
discontinuation | DTG demonstrated better treatment durability [1] | | Any Adverse Event (AE) |
Efavirenz (EFV) Atazanavir/r (ATV/r) Lopinavir/r (LPV/r) | Odds Ratio: 0.6 vs EFV (0.3, 0.9) 0.4 vs ATV/r
(0.3, 0.6) 0.3 vs LPV/r (0.2, 0.5) | DTG had significantly lower odds of AEs [1] | | Drug-Related AEs
(DRAES) | Efavirenz (EFV) Raltegravir (RAL) Bictegravir (BIC) | OR: 0.3 vs EFV (0.2, 0.4) 1.1 vs RAL
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(0.8, 1.4) 1.5 vs BIC (1.1, 2.0) | DTG had fewer DRAESs than EFV, similar to RAL, but more than BIC [1]

Detailed Experimental Protocol of the Key Analysis

The comparative data in the table above is derived from a specific systematic review and network meta-

analysis. Here are the methodological details of that study [1]:

¢ Objective: To assess the durability of dolutegravir's efficacy and safety compared to other
recommended core agents up to 96 weeks in treatment-naive HIV-1 patients.

¢ Search Strategy: A systematic search was conducted in PubMed/MEDLINE, Embase, and
Cochrane databases up to July 19, 2019, updating previous work. Additional records were identified
from clinical trial registries and manual reference searching.

¢ Study Selection:

[e]

o

[e]

Types of Studies: Phase 3 or 4 Randomized Controlled Trials (RCTs).

Population: Treatment-naive adults or adolescents (=13 years) with HIV-1 infection.
Interventions & Comparators: Compared at least two of the core agents of interest (INSTIs:
DTG, BIC, EVGI/c, RAL; boosted PIs: ATV/r, DRV/r, LPV/r; NNRTIs: EFV, RPV), all given with
two NRTIs.

Outcomes: Included virologic suppression (VS), change in CD4+ count, adverse events (AES),
discontinuations, and drug-related AEs at the 96-week timepoint.

o Statistical Analysis - Network Meta-Analysis (NMA):

[e]

(o]

A Bayesian framework was used, implemented with WinBUGS (version 1.4.3).

Analyses were adjusted for the NRTI backbone (grouped as ABC/3TC, TD[A]F/FTC, or
"Other").

Both fixed-effect (FE) and random-effects (RE) models were evaluated. The model with the
better fit, as determined by the Deviance Information Criterion (DIC), was selected for each
outcome.

Vague prior distributions were used to ensure results were driven by the trial data.

Posterior distributions were generated from at least 20,000 simulations after a burn-in period.

The following diagram illustrates the workflow of this systematic review and network meta-analysis:

Key Insights on Specific Populations and Regimens

¢ High Viral Load at Baseline: The analysis highlighted that DTG's superiority was particularly
pronounced in patients with a baseline viral load (VL) > 100,000 copies/mL, where it achieved
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significantly higher virologic suppression compared to boosted Pls and RAL [1].

e Two-Drug Regimens (2DR): A separate 96-week analysis of the GEMINI-1 and GEMINI-2 trials
demonstrated that the two-drug regimen dolutegravir + lamivudine (3TC) was non-inferior to a
three-drug regimen of dolutegravir + tenofovir disoproxil fumarate/emtricitabine (TDF/FTC), with
a lower rate of drug-related adverse events and no emergence of treatment-resistant mutations [2].

e Considerations for Real-World Use: While the NMA confirms the strong durability of DTG, real-
world observational studies and longer-term trials (e.g., 192-week data) have raised attention to a
potential for significant weight gain with DTG-based regimens, which is an important factor for
clinical management [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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